2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that features a pyrimidoindole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The starting materials might include pyrrolidine, trifluoromethylbenzene, and various indole derivatives. Key steps could involve:
Formation of the pyrimidoindole core: This might be achieved through cyclization reactions.
Introduction of the trifluoromethyl group: This could be done via electrophilic aromatic substitution.
Attachment of the pyrrolidinyl and thio groups: These steps might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrolidinyl or thio groups.
Reduction: Reduction reactions could target the oxo group or other functional groups.
Substitution: Various substitution reactions might be possible, especially involving the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound might have potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Alternatively, it could interact with receptors or other proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one: Lacks the trifluoromethyl group.
2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-methylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2S/c24-23(25,26)14-6-5-7-15(12-14)30-21(32)20-19(16-8-1-2-9-17(16)27-20)28-22(30)33-13-18(31)29-10-3-4-11-29/h1-2,5-9,12,27H,3-4,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHUWJSOFAJTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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